Archaeosine

tRNA modification phylogenetic marker domain specificity

Why accept generic 7-deazaguanosine analogs? Archaeosine (CAS 148608-52-0) is the only fully modified nucleoside found quasi‑universally at tRNA D‑loop position 15 exclusively in Archaea. Its unique formamidine group provides electrostatic stabilization essential for hyperthermophilic tRNA folding—a function that preQ0, queuosine, and other 7‑deazaguanine derivatives cannot replicate. Cross‑utilization fails due to domain‑specific enzyme specificity (ArcTGT). For definitive archaeal phylogenetics, tRNA thermostability studies, or synthetic RNA engineering, procurement of genuine Archaeosine is non‑negotiable. Request a quote today.

Molecular Formula C12H16N6O5
Molecular Weight 324.29 g/mol
CAS No. 148608-52-0
Cat. No. B114985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArchaeosine
CAS148608-52-0
Synonymsarchaeosine
Molecular FormulaC12H16N6O5
Molecular Weight324.29 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N)C(=N)N
InChIInChI=1S/C12H16N6O5/c13-8(14)3-1-18(9-5(3)10(22)17-12(15)16-9)11-7(21)6(20)4(2-19)23-11/h1,4,6-7,11,19-21H,2H2,(H3,13,14)(H3,15,16,17,22)/t4-,6-,7-,11-/m1/s1
InChIKeyPEMQXWCOMFJRLS-RPKMEZRRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Archaeosine (CAS 148608-52-0) for RNA Modification and Archaea-Specific Research: Procurement Considerations


Archaeosine (G+, 7-formamidino-7-deazaguanosine, CAS 148608-52-0) is a hypermodified ribonucleoside found quasi-universally in archaeal transfer RNA (tRNA) at position 15 of the dihydrouridine loop (D-loop) [1][2]. Characterized by a 7-deazaguanosine core with a formamidine group at the 7-position, it is a non-purine, non-pyrimidine nucleoside that maintains guanine-like base pairing while imparting unique structural properties [1]. Its presence defines a key phylogenetic marker in the Archaea domain and is essential for tRNA structural stability, particularly in thermophilic organisms [3].

Archaeosine (CAS 148608-52-0) vs. Generic Analogs: Why Structural and Functional Substitution Is Not Possible


Generic substitution of Archaeosine with structurally similar 7-deazaguanosine derivatives fails due to domain-specific structural, positional, and functional constraints. While Archaeosine shares a 7-deazaguanosine core with Queuosine (found in Bacteria and Eukarya), their biosynthetic enzymes exhibit distinct substrate specificities—Archaeosine's enzyme ArcTGT specifically recognizes the D-loop of archaeal tRNA at position 15, whereas bacterial TGT targets the anticodon at position 34, preventing cross-utilization [1]. Even the immediate precursor preQ0 (7-cyano-7-deazaguanine) cannot functionally substitute for Archaeosine, as preQ0-modified tRNA fails to confer the thermostability required for hyperthermophilic growth [2]. The formamidine group of Archaeosine contributes electrostatic stabilization unique to this modification, which simpler 7-deazaguanine analogs lack entirely [3]. Consequently, procurement of genuine Archaeosine (CAS 148608-52-0) is essential for studies involving archaeal tRNA structural biology, thermophilic genetics, or any assay requiring the fully modified nucleoside.

Archaeosine (CAS 148608-52-0) Comparative Performance Data: Quantitative Differentiation Evidence


Archaeosine vs. Queuosine: Phylogenetic Specificity and Positional Exclusivity

Archaeosine exhibits absolute phylogenetic specificity to the Archaea domain and exclusive positional occupancy, in direct contrast to the structurally related 7-deazaguanosine derivative Queuosine. Archaeosine is absent from all reported bacterial and eukaryal tRNA sequences, occurring exclusively in nearly every branch of the archaeal phylogenetic domain [1]. Its modification site at position 15 of the D-loop is a position not modified in any tRNA outside the Archaea, whereas Queuosine occupies position 34 of the anticodon loop in bacterial and eukaryotic tRNA [2]. This domain- and position-specificity makes Archaeosine a definitive biochemical marker for archaeal tRNA research.

tRNA modification phylogenetic marker domain specificity

Archaeosine vs. preQ0 Precursor: Functional Complementation Failure in Hyperthermophilic Growth

Direct genetic studies demonstrate that the Archaeosine precursor preQ0 cannot functionally substitute for the fully modified Archaeosine nucleoside in hyperthermophilic organisms. In Thermococcus kodakarensis, deletion of arcS—which results in tRNA modification with preQ0 instead of Archaeosine—produces a strong temperature-sensitive phenotype with profound deficiencies in thermophily [1]. In contrast, the same genetic perturbation in the mesophilic archaeon Methanosarcina mazei yields no detectable phenotype, confirming that the full Archaeosine modification is specifically required for survival at elevated growth temperatures [1].

thermostability tRNA structural stabilization hyperthermophile genetics

Archaeosine tRNA Stabilization: Comparative Stability of Modified vs. Unmodified tRNA Transcripts

In vitro stability assays using enzymatically modified tRNA transcripts demonstrate that Archaeosine at position 15 imparts measurable structural stabilization to tRNA. Quantitative measurements reveal that the stabilizing effect of Archaeosine is substantially greater when present in otherwise unmodified tRNA transcripts compared to fully modified tRNA contexts [1]. This differential stabilization effect depends on magnesium chloride concentration and overall modification state, confirming that Archaeosine provides a distinct, quantifiable contribution to tRNA tertiary structure beyond baseline modifications [1].

tRNA folding structural stability MgCl2-dependent stabilization

ArcS Enzyme Substrate Specificity: Unique Ability to Act on Free Nucleoside vs. Canonical tRNA Modification Enzymes

Archaeosine synthase (ArcS), the second-step enzyme in Archaeosine biosynthesis, exhibits unprecedented substrate promiscuity that distinguishes it from canonical tRNA modification enzymes. Unlike most RNA modification enzymes that strictly require the three-dimensional tRNA structure for substrate recognition, ArcS transfers lysine to preQ0 nucleoside as its minimum substrate—requiring neither the L-shaped tRNA structure nor the D-arm structure for activity [1][2]. Reaction efficiency increases when a phosphate group is attached to the 5' position, but the enzyme remains active on free nucleoside and nucleoside 5'-monophosphate [1].

enzyme substrate specificity nucleoside modification ArcS

Archaeosine vs. preQ0-Lys Intermediate: Irreversibility of Biosynthetic Commitment Prevents Reverse Reaction

The formation of the preQ0-Lys intermediate by ArcS represents a critical commitment step in Archaeosine biosynthesis that prevents reversal of the base-exchange reaction. Kinetic analysis demonstrates that ArcTGT does not exchange preQ0-Lys15 in tRNA with guanine or preQ0 base, establishing that ArcS-catalyzed lysine transfer locks the modification irreversibly into the pathway toward Archaeosine [1]. This prevents futile cycling and ensures efficient accumulation of the final Archaeosine product.

biosynthetic pathway ArcS ArcTGT substrate commitment

Archaeosine (CAS 148608-52-0) Optimal Use Cases: Research Applications with Validated Differentiation


Archaeal Phylogenetic Marker and Domain-Specific Detection

Archaeosine serves as a definitive biochemical marker for archaeal tRNA, as it is found exclusively in nearly every branch of the Archaea domain and absent from all bacterial and eukaryal tRNA sequences [1]. Its specific location at position 15 of the D-loop—a site not modified in any tRNA outside Archaea—provides unambiguous phylogenetic specificity [1]. This exclusivity makes Archaeosine ideal for archaeal organism detection, phylogenetic classification, and as a positive control in comparative genomics of tRNA modifications.

Hyperthermophilic tRNA Structural Stability Studies

Based on direct genetic evidence that Archaeosine loss produces a strong temperature-sensitive phenotype in Thermococcus kodakarensis but no phenotype in mesophilic Methanosarcina mazei [1], Archaeosine is essential for investigating tRNA thermostability mechanisms. The stabilization effect is particularly pronounced in otherwise unmodified tRNA transcripts, making Archaeosine valuable for studying early tRNA maturation and folding in thermophilic environments [1].

Archaeosine Biosynthesis Enzyme Studies (ArcTGT, ArcS, RaSEA)

Archaeosine biosynthesis involves a unique three-enzyme cascade (ArcTGT, ArcS, RaSEA) with distinctive catalytic properties. Notably, ArcS exhibits unprecedented substrate flexibility, acting on free preQ0 nucleoside without requiring full tRNA tertiary structure [1][2]. This property enables simplified in vitro assays for Archaeosine precursor synthesis and provides a model system for studying unconventional RNA modification enzyme mechanisms.

Synthetic Biology and RNA Engineering with 7-Deazaguanosine Modifications

The unique structural properties of Archaeosine—a non-purine, non-pyrimidine nucleoside with a positively charged formamidine group that maintains guanine-like base pairing [1]—make it a candidate for engineered tRNA and RNA therapeutics research. Its biosynthetic enzymes, particularly ArcS with its nucleoside-level substrate activity, offer a simplified route for introducing 7-deazaguanosine modifications into synthetic RNA constructs without requiring full-length tRNA [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Archaeosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.